N-(2-oxothiolan-3-yl)-3-phenylpropanamide
Description
N-(2-Oxothiolan-3-yl)-3-phenylpropanamide (referred to as (S)-OOPP in literature) is a β-lactone-containing compound with the molecular formula C₁₂H₁₃NO₂S (inferred from structural analysis). Its structure features a 3-phenylpropanamide backbone linked to a 2-oxothiolane (β-lactone) ring. This compound is a potent, noncompetitive inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the hydrolysis of bioactive lipids like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA). By inhibiting NAAA, (S)-OOPP enhances endogenous PEA and OEA levels, demonstrating anti-inflammatory and analgesic effects in preclinical models .
Properties
IUPAC Name |
N-(2-oxothiolan-3-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c15-12(14-11-8-9-17-13(11)16)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNNBHGXSHYBQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxothiolan-3-yl)-3-phenylpropanamide typically involves the reaction of 3-phenylpropanoic acid with 2-mercaptoacetic acid under specific conditions to form the thiolactone ring. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxothiolan-3-yl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The thiolactone ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Substituted amides
Scientific Research Applications
N-(2-oxothiolan-3-yl)-3-phenylpropanamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its reactive functional groups.
Biology: Investigated for its potential as a biochemical probe to study thiol-containing enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-oxothiolan-3-yl)-3-phenylpropanamide involves its interaction with thiol-containing biomolecules. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction is facilitated by the thiolactone ring, which can undergo nucleophilic attack by thiol groups, resulting in the formation of a stable thioether linkage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share the 3-phenylpropanamide core but differ in substituents, leading to variations in biological activity, physicochemical properties, and applications.
Table 1: Comparison of Key Compounds
Detailed Analysis
This compound [(S)-OOPP]
- Mechanism : Irreversibly inhibits NAAA via S-acylation of the catalytic cysteine residue, preventing hydrolysis of PEA/OEA .
- Efficacy: Reduces inflammatory responses in macrophages and alleviates pain in rodent models at nanomolar concentrations .
- Selectivity: Exhibits >100-fold selectivity over fatty acid amide hydrolase (FAAH), another lipid-metabolizing enzyme .
N-(3,4-Dihydroxyphenethyl)-3-phenylpropanamide (Compound 32)
- Structure : Features a catechol group (3,4-dihydroxyphenethyl) instead of the β-lactone.
- Synthesis : High yield (89%) via demethylation of a dimethoxy precursor .
- Potential Activity: The catechol moiety suggests antioxidant or neuroprotective properties, though specific studies are lacking .
N-(6-Nitrobenzothiazole-2-yl)-3-phenylpropanamide
- Structure : Contains a nitrobenzothiazole group, which is electron-deficient and may influence binding to redox-sensitive targets.
- Applications : Listed in a patent for unspecified therapeutic uses, likely related to inflammation or infection .
N-(2-Isopropylphenyl)-3-phenylpropanamide
- Structure : Bulky isopropylphenyl substituent increases hydrophobicity (logP ~3.5 predicted).
- Properties: No reported bioactivity, but the lipophilic nature may limit solubility in aqueous systems .
Key Differences
Bioactivity :
- Only (S)-OOPP has demonstrated NAAA inhibition and anti-inflammatory efficacy .
- Compound 32 ’s catechol group may confer antioxidant activity, but this remains unverified .
Synthetic Accessibility :
- Compound 32 achieves high yields (89%) under mild conditions , whereas (S)-OOPP ’s β-lactone ring requires specialized synthesis (e.g., enantioselective routes for the (S)-isomer) .
Physicochemical Properties: (S)-OOPP’s β-lactone enhances reactivity and target engagement but may reduce stability in aqueous environments.
Biological Activity
N-(2-oxothiolan-3-yl)-3-phenylpropanamide is a synthetic compound that has recently attracted attention in various scientific fields, particularly in medicinal chemistry and biological research. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a thiolactone ring and a phenylpropanamide moiety. The unique structure contributes to its distinct chemical properties, which are crucial for its biological activity.
Chemical Formula
- Molecular Formula : C13H13NO2S
- Molecular Weight : 249.31 g/mol
The biological activity of this compound is primarily attributed to its interaction with thiol-containing biomolecules. The thiolactone ring can undergo nucleophilic attack by thiol groups in proteins, leading to the formation of stable thioether linkages. This interaction modulates the activity of various enzymes and proteins, potentially influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity, particularly against multi-drug resistant strains of bacteria such as Pseudomonas aeruginosa. Its mechanism involves the inhibition of quorum sensing (QS), a process critical for bacterial communication and virulence.
Anti-inflammatory Effects
Studies have shown that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.
Antioxidant Activity
The compound has also been evaluated for its antioxidant capabilities, suggesting potential applications in preventing oxidative stress-related damage in cells.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits biofilm formation in Pseudomonas aeruginosa, which is crucial for its pathogenicity. The compound was found to disrupt the QS signaling pathways by interfering with the production of signaling molecules like N-acyl Homoserine Lactones (AHLs).
Comparison with Similar Compounds
This compound can be compared with other similar compounds based on their structural features and biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-oxothiolan-3-yl)acetamide | Thiolactone ring | Moderate antimicrobial activity |
| N-(2-oxothiolan-3-yl)butanamide | Thiolactone ring | Anti-inflammatory properties |
| N-(4-methylthiazole)propionamide | Thiazole ring | Antioxidant effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
